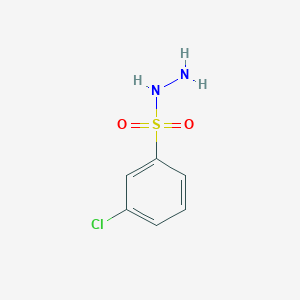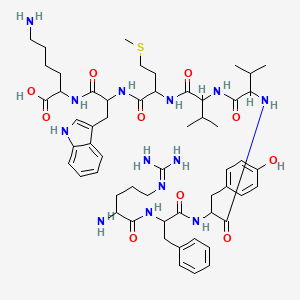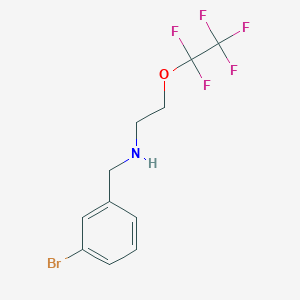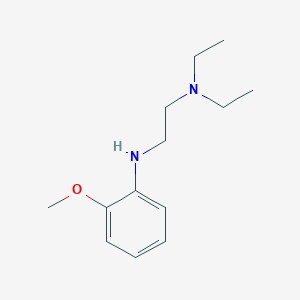![molecular formula C19H19N5O B12118179 3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-(propan-2-yl)aniline with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted triazinoquinazolines.
Scientific Research Applications
3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-amino-1-(4-propan-2-ylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C19H19N5O/c1-11(2)12-7-9-13(10-8-12)16-21-18(20)23-19-22-17(25)14-5-3-4-6-15(14)24(16)19/h3-11,16H,1-2H3,(H3,20,21,22,23,25) |
InChI Key |
KMJPPKARCCNADU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N=C(NC3=NC(=O)C4=CC=CC=C4N23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)

![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)

![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)



![(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)



